molecular formula C18H20N2 B14645955 (1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine CAS No. 52870-44-7

(1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine

Cat. No.: B14645955
CAS No.: 52870-44-7
M. Wt: 264.4 g/mol
InChI Key: OSTLIVYSNQFRHL-UHFFFAOYSA-N
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Description

(1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexyl group and a phenyl group attached to a cyclohexa-2,5-diene-1,4-diimine backbone, making it an interesting subject for studies in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine typically involves the condensation of cyclohexylamine and phenylamine with cyclohexa-2,5-diene-1,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diimine structure. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the compound. Additionally, the use of automated purification systems can streamline the production process and ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products Formed

The major products formed from these reactions include imine oxides, diamines, and substituted imines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine has several applications in scientific research:

Mechanism of Action

The mechanism by which (1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular proteins and enzymes, leading to the modulation of signaling pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of endoplasmic reticulum stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine stands out due to its unique combination of cyclohexyl and phenylamine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

52870-44-7

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

1-N-cyclohexyl-4-N-phenylcyclohexa-2,5-diene-1,4-diimine

InChI

InChI=1S/C18H20N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2

InChI Key

OSTLIVYSNQFRHL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C2C=CC(=NC3=CC=CC=C3)C=C2

Origin of Product

United States

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